N-Demethyl Ricinine-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

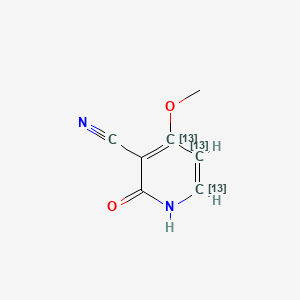

N-Demethyl Ricinine-13C3 is a labeled analogue of N-Demethylricinine, which is a metabolite of Ricinine. It is known chemically as 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3. This compound is primarily used in research, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of N-Demethyl Ricinine-13C3 involves the demethylation of Ricinine. The reaction typically requires specific conditions to ensure the incorporation of the carbon-13 isotope. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of labeled precursors and controlled reaction environments to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

N-Demethyl Ricinine-13C3 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used.

Wissenschaftliche Forschungsanwendungen

N-Demethyl Ricinine-13C3 is utilized in several scientific research areas:

Chemistry: It serves as a reference standard in isotope labeling studies.

Biology: Used in metabolic pathway studies to trace the incorporation of carbon-13.

Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Demethyl Ricinine-13C3 involves its interaction with various molecular targets. It is known to modulate biochemical pathways, including those related to inflammation and oxidative stress. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

N-Demethyl Ricinine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:

Ricinine: The parent compound from which this compound is derived.

N-Demethylricinine: The non-labeled analogue.

Other pyridinecarbonitrile derivatives: Compounds with similar structural features but without isotopic labeling.

This compound stands out for its specific applications in research due to the incorporation of carbon-13, making it a valuable tool in various scientific studies.

Biologische Aktivität

N-Demethyl Ricinine-13C3 is a derivative of ricinine, a compound found in the seeds of the castor oil plant (Ricinus communis). This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C7H6N2O2

- Molecular Weight : 150.13 g/mol

- Structure : this compound is characterized by the removal of a methyl group from the ricinine structure, which influences its biological properties.

Biological Activity

This compound exhibits various biological activities that can be summarized as follows:

2. Antioxidant Properties

Ricinine and its derivatives have been noted for their antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The antioxidant activity of this compound could potentially be evaluated using assays such as DPPH or ABTS radical scavenging tests.

3. Neuroprotective Effects

Research indicates that certain alkaloids derived from ricinoleic acid possess neuroprotective properties. Given the structural similarities between ricinine and its derivatives, this compound may also exhibit neuroprotective effects that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of various alkaloids found that compounds similar to this compound showed significant inhibition of microbial growth at specific concentrations. The results suggested potential applications in developing natural antimicrobial agents .

Case Study 2: Antioxidant Activity

In an experimental setup assessing the antioxidant capacity of ricinine derivatives, this compound was included in a panel of tested compounds. Results indicated a moderate antioxidant effect, comparable to established antioxidants like vitamin C .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIDWPSRDMIQN-BGLDBIDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=C(C(=O)N[13CH]=[13CH]1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.